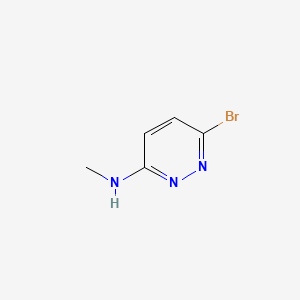

6-Bromo-N-methylpyridazin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N-methylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-7-5-3-2-4(6)8-9-5/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAUZVBERHOGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672489 | |

| Record name | 6-Bromo-N-methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208657-07-1 | |

| Record name | 6-Bromo-N-methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-N-methylpyridazin-3-amine (CAS: 1208657-07-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-N-methylpyridazin-3-amine, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and potential applications in drug discovery, particularly as an intermediate in the development of kinase inhibitors for oncology and inflammatory diseases.

Core Compound Properties

This compound is a substituted pyridazine derivative. The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The strategic placement of a bromine atom and a methylamino group makes it a versatile intermediate for further chemical modifications.

| Property | Value | Source |

| CAS Number | 1208657-07-1 | - |

| IUPAC Name | This compound | - |

| Molecular Formula | C₅H₆BrN₃ | [1] |

| Molecular Weight | 188.03 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 349.6 ± 27.0 °C (Predicted) | - |

| Density | 1.686 ± 0.06 g/cm³ (Predicted) | - |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, its synthesis can be inferred from standard organic chemistry principles and procedures for analogous compounds. A plausible synthetic route involves the reaction of a di-substituted pyridazine with methylamine.

Proposed Synthetic Pathway:

A likely precursor for the synthesis is 3,6-dibromopyridazine. The reaction would proceed via a nucleophilic aromatic substitution where one of the bromine atoms is displaced by methylamine. The selectivity of this reaction can often be controlled by reaction conditions such as temperature and solvent.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

-

Materials: 3,6-dibromopyridazine, Methylamine (solution in a suitable solvent, e.g., THF or ethanol), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).

-

Procedure:

-

To a solution of 3,6-dibromopyridazine (1 equivalent) in DMF, add DIPEA (1.2 equivalents).

-

Slowly add a solution of methylamine (1.1 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Applications in Drug Discovery and Development

The pyridazine scaffold is a "privileged" structure in medicinal chemistry, frequently found in compounds with a wide range of biological activities. The bromine atom on this compound serves as a versatile handle for introducing various substituents via cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.

Based on the biological activities of structurally similar compounds, this compound is a valuable intermediate for the synthesis of potent and selective kinase inhibitors.

Workflow for Kinase Inhibitor Development:

Caption: A generalized workflow for developing kinase inhibitors.

Potential Biological Targets and Signaling Pathways

While direct biological data for this compound is scarce, its structural similarity to known kinase inhibitors suggests potential activity against key signaling pathways implicated in cancer and inflammation. Two such potential targets are Transforming Growth Factor-beta-Activated Kinase 1 (TAK1) and the c-Met proto-oncogene.

Hypothetical TAK1 Signaling Pathway Inhibition:

TAK1 is a crucial kinase in the signaling cascades of inflammatory cytokines like TNF-α and IL-1. Its inhibition can block the activation of downstream pathways such as NF-κB and MAPK, which are involved in inflammation and cell survival.

Caption: Potential inhibition of the TAK1 signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its utility in constructing libraries of kinase inhibitors, particularly targeting pathways involved in cancer and inflammation, makes it a compound of high interest for researchers in medicinal chemistry and drug development. Further investigation into its synthesis and the biological activity of its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-N-methylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 6-Bromo-N-methylpyridazin-3-amine (CAS No. 1208657-07-1). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide summarizes key quantitative data, outlines plausible experimental protocols for its synthesis, and discusses its potential biological significance, particularly as a scaffold in the development of kinase inhibitors. All quantitative data are presented in structured tables for ease of reference, and logical workflows are visualized using diagrams.

Introduction

This compound is a substituted pyridazine derivative. The pyridazine core is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The presence of a bromine atom at the 6-position offers a handle for further chemical modifications, such as cross-coupling reactions, while the N-methylated amine at the 3-position can influence the compound's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. This guide aims to consolidate the available information on this compound to facilitate further research and development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems and its suitability as a drug candidate. The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN₃ | Sunway Pharm Ltd.[1] |

| Molecular Weight | 188.03 g/mol | Sunway Pharm Ltd.[1] |

| CAS Number | 1208657-07-1 | Sunway Pharm Ltd.[1] |

| Melting Point | approx. 155-159 °C (predicted) | ChemBK[2] |

| Boiling Point | Not available | |

| pKa | 4.36 ± 0.10 (predicted) | ChemBK[2] |

| LogP (Predicted) | ||

| iLOGP | 1.63 | Bide Pharm[3] |

| XLOGP3 | 1.19 | Bide Pharm[3] |

| WLOGP | 1.09 | Bide Pharm[3] |

| MLOGP | 0.92 | Bide Pharm[3] |

| Solubility | Soluble in some common organic solvents | ChemBK[2] |

Experimental Protocols

Proposed Synthesis of this compound

The most direct approach for the synthesis of the target compound is the selective N-methylation of the commercially available precursor, 6-bromopyridazin-3-amine.

Reaction Scheme:

References

An In-depth Technical Guide to 6-Bromo-N-methylpyridazin-3-amine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-N-methylpyridazin-3-amine is a halogenated pyridazine derivative with significant potential as a versatile building block in medicinal chemistry. Its distinct molecular structure, featuring a reactive bromine atom and a methylamino group on the pyridazine core, makes it a valuable intermediate for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of the molecular and physicochemical properties of this compound. It also explores its role in the synthesis of potential therapeutic agents, particularly kinase inhibitors, and offers illustrative experimental protocols and conceptual signaling pathways relevant to its application in drug discovery.

Chemical and Physical Properties

This compound, with the CAS number 1208657-07-1, is a key heterocyclic amine in the landscape of pharmaceutical intermediates.[1][2] A summary of its fundamental properties is presented below.

| Property | Value |

| Molecular Formula | C₅H₆BrN₃ |

| Molecular Weight | 188.03 g/mol |

| IUPAC Name | (6-bromopyridazin-3-yl)(methyl)amine |

| CAS Number | 1208657-07-1 |

| Canonical SMILES | CNC1=CC=C(Br)N=N1 |

| Appearance | Solid (predicted) |

| Storage Conditions | Sealed in dry, Room Temperature |

Role in Drug Discovery and Development

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[3] These derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This compound serves as a crucial starting material for the synthesis of more complex molecules, leveraging its functional groups for further chemical modifications.

The bromine atom at the 6-position is particularly useful as it provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4] These methodologies allow for the introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the systematic exploration of the chemical space to optimize the biological activity of the resulting compounds. The N-methylamino group can participate in hydrogen bonding, which is often a critical interaction within the binding sites of biological targets like protein kinases.

Application in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, especially in oncology and inflammatory diseases. The dysregulation of kinase signaling pathways is a hallmark of many pathological conditions. Small molecule kinase inhibitors have emerged as a significant therapeutic modality. The general structure of this compound makes it an attractive scaffold for the development of such inhibitors. The pyridazine core can mimic the hinge-binding motifs of ATP, while the site of the bromine atom allows for the introduction of substituents that can occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

While specific kinase inhibitors derived directly from this compound are not extensively documented in publicly available literature, the broader class of N-phenylpyridin-3-amine and related pyridazine derivatives has shown inhibitory activity against various kinases, including c-Jun N-terminal kinases (JNK), p38 MAP kinase, and Epidermal Growth Factor Receptor (EGFR).[4][5]

Experimental Protocols

Illustrative Synthesis of this compound

The synthesis can be envisioned as a two-step process involving an initial nucleophilic aromatic substitution to introduce the methylamino group, followed by a halogen exchange reaction. A more direct approach could involve the reaction of a suitable brominated pyridazine precursor with methylamine.

Step 1: Synthesis of 6-chloro-N-methylpyridazin-3-amine

A solution of 3,6-dichloropyridazine in a suitable solvent (e.g., ethanol or THF) is treated with an excess of methylamine in a sealed vessel. The reaction mixture is heated to promote the nucleophilic substitution of one of the chlorine atoms. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Halogen Exchange to Yield this compound

While less common than functionalization of a bromo-substituent, a halogen exchange could be performed, though direct synthesis from a brominated precursor is more likely.

A more direct and plausible route is the reaction of 3-amino-6-bromopyridazine with a methylating agent or starting from a dibromopyridazine.

Alternative Illustrative Synthesis: Suzuki-Miyaura Coupling from a Pyridazine Core

This protocol describes a general method for functionalizing a brominated pyridazine, which is the primary application of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 85-95°C and stir for 15 hours or until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling to room temperature, filter the mixture and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain the desired coupled product.[6]

Signaling Pathways and Logical Relationships

Given the potential of this compound derivatives to function as kinase inhibitors, a relevant signaling pathway to consider is the MAP kinase pathway, which is frequently dysregulated in cancer and inflammatory conditions. The following diagram illustrates a simplified workflow for the synthesis of a hypothetical kinase inhibitor from this compound.

Caption: A logical workflow for the synthesis and initial evaluation of a kinase inhibitor.

The following diagram illustrates a simplified representation of a generic MAP kinase signaling pathway that could be targeted by inhibitors derived from this compound.

Caption: A potential mechanism of action for a pyridazine-based kinase inhibitor.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its utility as a scaffold for the synthesis of kinase inhibitors and other biologically active molecules makes it a compound of high interest for researchers in medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization provide a robust platform for the generation of novel therapeutic candidates. Further exploration of the chemical space around this pyridazine core is warranted to unlock its full potential in addressing unmet medical needs.

References

A Technical Guide to the Purity and Specifications of Commercial 6-Bromo-N-methylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-N-methylpyridazin-3-amine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyridazine, it serves as a valuable building block for the synthesis of a wide range of biologically active molecules. The pyridazine scaffold is recognized for its ability to modulate the physicochemical properties of compounds, often enhancing solubility and providing unique vectors for molecular interactions with biological targets. Given its role as a key starting material, the purity and well-defined specifications of commercial this compound are of paramount importance to ensure the reliability, reproducibility, and safety of subsequent research and development activities. This technical guide provides an in-depth overview of the typical purity, specifications, and analytical methodologies for this compound.

Commercial Specifications

Commercial grades of this compound are typically offered at high purity levels, suitable for demanding applications in pharmaceutical research. The specifications are established through a series of quality control tests, with data often summarized in a Certificate of Analysis (CoA).

Typical Purity and Physical Properties

The purity of this compound from commercial suppliers is generally high, with typical values ranging from 97% to over 99%. A specific batch analysis has shown a purity of 99.63% as determined by High-Performance Liquid Chromatography (HPLC)[1]. The appearance of the compound is typically a light yellow to yellow solid[1]. For related bromo-substituted pyridazine and pyridine amine derivatives, purities are often specified in the 95-98% range or as ≥98%[2][3].

| Parameter | Typical Specification | Reference |

| Purity (by HPLC) | ≥ 97% (Typical), 99.63% (Specific Batch) | [1][4] |

| Appearance | Light yellow to yellow solid | [1] |

| Molecular Formula | C₅H₆BrN₃ | [1][4] |

| Molecular Weight | 188.03 g/mol | [1][4] |

| CAS Number | 1208657-07-1 | [1][4][5] |

| Storage Conditions | -20°C or 2-8°C, sealed, away from moisture and light | [1][5] |

Potential Impurities

While commercial this compound is of high purity, trace amounts of impurities may be present, arising from the synthetic route and purification process. A thorough understanding of the synthesis is crucial for identifying potential impurities. Common synthetic pathways to pyridazine derivatives may introduce the following types of impurities:

-

Unreacted Starting Materials: Residual precursors from the synthesis.

-

Isomeric Byproducts: Formation of other positional isomers of the bromo- and methylamino- groups on the pyridazine ring.

-

Related Substances: Compounds formed from side reactions or degradation.

-

Residual Solvents: Organic solvents used during the synthesis and purification steps.

Analytical Methodologies for Quality Control

The quality and purity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and quantifying any related substance impurities.

Experimental Protocol (Representative):

This protocol is based on methods used for closely related pyridazine derivatives and represents a plausible approach for the analysis of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the identity and structure of the compound. The chemical shifts and coupling patterns of the protons provide a unique fingerprint of the molecule.

Experimental Protocol (Representative):

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of the deuterated solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Data Acquisition: A standard proton experiment is run to acquire the spectrum. The resulting spectrum is compared against the expected chemical shifts and splitting patterns for this compound to confirm its identity. A CoA for this compound has confirmed that the ¹H NMR spectrum is consistent with its structure[1].

Visualizing Workflows and Relationships

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of commercial this compound, from receipt of the raw material to its final release for sale or use.

Role in Drug Development

The high purity of this compound is critical for its use as a building block in drug development. The following diagram illustrates the logical relationship between the compound's specifications and its application in the synthesis of new chemical entities (NCEs).

Conclusion

For researchers and drug development professionals, sourcing this compound with well-defined and high-purity specifications is a critical first step in the synthetic workflow. The data presented in this guide, including typical commercial purity levels and the analytical methods used for their verification, underscores the importance of quality control for this key chemical building block. Adherence to these standards ensures the integrity of experimental outcomes and contributes to the successful development of novel therapeutic agents.

References

The Pharmacological Potential of Pyridazine Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. The unique electronic properties conferred by the nitrogen atoms allow for diverse substitutions, leading to a wide array of compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the pharmacological activities of pyridazine derivatives, focusing on their antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area. Pyridazine and its derivatives are recognized for a wide range of biological activities, including but not limited to, antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antihypertensive effects.[1][2][3][4]

Antimicrobial Activity

Pyridazine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the disruption of essential cellular processes in microorganisms. The antimicrobial efficacy is highly dependent on the nature and position of substituents on the pyridazine ring.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected pyridazine derivatives against various microbial strains.

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Series 1 | Staphylococcus aureus | 16 | - | - |

| Escherichia coli | - | - | - | |

| Candida albicans | 16 | - | - | |

| Series 2 | S. aureus (MRSA) | 0.5 - 128 | - | - |

| Compound IIIa | Streptococcus pyogenes | - | Ampicillin | - |

| Escherichia coli | - | Gentamicin | - | |

| Compound IIId | Aspergillus niger | - | Fluconazole | - |

| Candida albicans | - | Fluconazole | - | |

| Hydrazone 15(d) | Staphylococcus aureus | - | - | - |

| Streptococcus faecalis | - | - | - | |

| Escherichia coli | - | - | - | |

| Pseudomonas aeruginosa | - | - | - |

Note: A hyphen (-) indicates that specific quantitative data was not provided in the cited sources.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is commonly used to screen for antimicrobial activity.[5]

1. Preparation of Materials:

- Nutrient agar plates.

- Bacterial or fungal cultures grown to a specific turbidity (e.g., 0.5 McFarland standard).

- Sterile cotton swabs.

- Sterile filter paper discs (6 mm in diameter).

- Solutions of pyridazine derivatives at a known concentration (e.g., 50 µg/mL).[5]

- Standard antibiotic discs (e.g., Gentamicin, Ampicillin, Fluconazole).[5]

- Incubator.

2. Inoculation of Agar Plates:

- Dip a sterile cotton swab into the microbial suspension.

- Remove excess liquid by pressing the swab against the inside of the tube.

- Evenly streak the swab over the entire surface of the nutrient agar plate to create a uniform lawn of microbial growth.

3. Application of Discs:

- Impregnate sterile filter paper discs with the pyridazine derivative solutions.

- Aseptically place the impregnated discs, along with standard antibiotic discs, onto the surface of the inoculated agar plates. Ensure sufficient spacing between discs to prevent overlapping of inhibition zones.

4. Incubation:

- Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

5. Data Analysis:

- Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[5]

- Compare the zone diameters of the test compounds with those of the standard antibiotics. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity

Pyridazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival, such as protein kinases.[6] Some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of representative pyridazine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2S-5 | MDA-MB-231 (Breast) | 6.21 | - | - |

| 4T1 (Mouse Breast) | 7.04 | - | - | |

| 2S-13 | MDA-MB-231 (Breast) | 7.73 | - | - |

| 4T1 (Mouse Breast) | 8.21 | - | - | |

| Compound 10l | A549/ATCC (Lung) | 1.66 - 100 | - | - |

| Compound 17a | Various | 1.66 - 100 | - | - |

| Pyrazolo-pyridazine 4 | HepG-2 (Liver) | 17.30 | Doxorubicin | 6.18 |

| HCT-116 (Colon) | 18.38 | Doxorubicin | 5.23 | |

| MCF-7 (Breast) | 27.29 | Doxorubicin | 4.17 | |

| 4-SLNs | HepG-2 (Liver) | 7.56 | Doxorubicin | 6.18 |

| HCT-116 (Colon) | 4.80 | Doxorubicin | 5.23 | |

| MCF-7 (Breast) | 6.41 | Doxorubicin | 4.17 | |

| 4-LPHNPs | HepG-2 (Liver) | 7.85 | Doxorubicin | 6.18 |

| HCT-116 (Colon) | 5.24 | Doxorubicin | 5.23 | |

| MCF-7 (Breast) | 6.65 | Doxorubicin | 4.17 | |

| Compound 4e | MCF-7 (Breast) | 1 - 10 | 5-Fluorouracil, Etoposide | - |

| SK-MEL-28 (Melanoma) | 1 - 10 | 5-Fluorouracil, Etoposide | - | |

| Compound 4f | MCF-7 (Breast) | 1 - 10 | 5-Fluorouracil, Etoposide | - |

| SK-MEL-28 (Melanoma) | 1 - 10 | 5-Fluorouracil, Etoposide | - |

Note: A hyphen (-) indicates that specific quantitative data was not provided in the cited sources.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

1. Cell Seeding:

- Culture human cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

- Trypsinize confluent cells and seed them into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well.

- Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a series of dilutions of the pyridazine derivatives in the culture medium.

- Remove the old medium from the wells and add the medium containing different concentrations of the test compounds.

- Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

- Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

- Prepare a stock solution of MTT (e.g., 5 mg/mL in phosphate-buffered saline).

- Add a specific volume of the MTT solution to each well (e.g., 10-20 µL).

- Incubate the plates for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

- Carefully remove the medium containing MTT.

- Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

- Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

6. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways in Anticancer Activity

dot

References

- 1. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromo-N-methylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and available data for the chemical compound 6-Bromo-N-methylpyridazin-3-amine (CAS No. 1208657-07-1). Due to the limited availability of a complete, officially published Material Safety Data Sheet (MSDS) for this specific molecule, this guide synthesizes information from suppliers and data from structurally analogous compounds to provide the most robust safety recommendations. All personnel handling this compound should be thoroughly trained in laboratory safety and should review this guide in conjunction with their institution's safety protocols.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1208657-07-1 | Sunway Pharm Ltd., BLD Pharm |

| Molecular Formula | C₅H₆BrN₃ | Sunway Pharm Ltd., BLD Pharm[1] |

| Molecular Weight | 188.03 g/mol | Sunway Pharm Ltd., BLD Pharm[1] |

| Predicted Boiling Point | 341.6 ± 22.0 °C | CookeChem (for a similar compound)[2] |

| Predicted Density | 1.686 ± 0.06 g/cm³ | ChemBK |

| Appearance | Solid (form may vary) | General laboratory chemical |

| Purity | Typically ≥97% or ≥98% | Sunway Pharm Ltd., Aladdin[1][3] |

Hazard Identification and GHS Classification

A specific, comprehensive GHS classification for this compound is not universally published. However, a supplier, abcr Gute Chemie, provides the following classification, which is corroborated by data on structurally similar compounds like 6-Bromopyridazin-3-amine and 6-Bromo-N,N-dimethylpyridazin-3-amine.

Signal Word: Warning

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Pictograms:

Summary of Hazards from Analogous Compounds:

Data from closely related compounds further supports this classification:

| Analogous Compound | GHS Hazard Classification | Source |

| 6-Bromopyridazin-3-amine | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | PubChem[4] |

| 6-Chloropyridazin-3-amine | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | ChemicalBook[5] |

| 6-Bromo-N,N-dimethylpyridazin-3-amine | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | CookeChem[2] |

Based on this consolidated data, it is prudent to handle this compound as a compound that is harmful by ingestion, inhalation, and skin contact, and as an irritant to the skin, eyes, and respiratory system.

Safe Handling and Storage

Given the identified hazards, stringent adherence to the following handling and storage protocols is mandatory.

Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of PPE.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls.

-

Fume Hood: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the work area.

Handling Procedures

A systematic approach to handling minimizes risk.

Experimental Protocol: General Procedure for Handling a Hazardous Solid Compound

-

Preparation:

-

Consult this safety guide and any other available safety information.

-

Ensure all necessary PPE is available and in good condition.

-

Prepare the chemical fume hood by clearing unnecessary items and ensuring proper airflow.

-

Assemble all necessary equipment (spatulas, glassware, etc.) inside the fume hood.

-

-

Aliquotting the Compound:

-

Carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or reaction vessel.

-

Perform this task slowly to minimize the generation of dust.

-

Immediately and securely close the stock container.

-

-

Reaction Setup:

-

If dissolving the compound, add the solvent slowly to the solid.

-

Ensure all manipulations are performed within the fume hood.

-

-

Post-Handling:

-

Decontaminate any surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

-

Dispose of all contaminated waste, including gloves and weigh boats, in a clearly labeled hazardous waste container.

-

Wash hands thoroughly with soap and water after removing PPE.

-

Storage Requirements

Inconsistent storage information exists among suppliers. To ensure maximum stability and safety, the most conservative approach should be adopted.

-

Temperature: Store in a cool, dry place. A recommended temperature range is 2-8°C.[6]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[6]

-

Light: Keep in a dark place, as some organic molecules are light-sensitive.[6]

-

Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

In Case of a Spill:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including a respirator if dust is present.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Carefully sweep or scoop the material into a labeled hazardous waste container.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Ventilate the area.

Toxicological Information

No specific toxicological studies (e.g., LD50 or LC50 data) for this compound were found in the public domain. The hazard assessment is based on the GHS classifications provided by suppliers and data from analogous compounds. The primary toxicological concerns are acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.

Conclusion

This compound is a chemical intermediate that requires careful handling due to its potential hazards. While a comprehensive, peer-reviewed safety profile is not yet available, the information from analogous compounds and supplier data provides a strong basis for implementing robust safety protocols. All work with this compound must be conducted in a controlled laboratory environment by trained personnel, utilizing appropriate engineering controls and personal protective equipment to minimize any risk of exposure.

References

- 1. CAS:1208657-07-1, 6-溴-N-甲基哒嗪-3-胺-毕得医药 [bidepharm.com]

- 2. Novachemistry-Products [novachemistry.com]

- 3. aladdin-e.com [aladdin-e.com]

- 4. 6-Bromopyridazin-3-amine | C4H4BrN3 | CID 2794779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Chloropyridazin-3-amine | 5469-69-2 [amp.chemicalbook.com]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-N-methylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Bromo-N-methylpyridazin-3-amine with various organoboronic acids. The resulting 6-aryl-N-methylpyridazin-3-amine scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.

The Suzuki-Miyaura coupling is a versatile and powerful method for forming carbon-carbon bonds. Its tolerance for a wide range of functional groups and relatively mild reaction conditions make it an invaluable tool in the synthesis of complex molecules for drug discovery. The protocols provided herein are based on established methods for structurally similar aminopyridazines and aminopyridines and serve as a comprehensive guide for researchers.

Data Presentation: Representative Suzuki Coupling Reactions

While specific data for this compound is not extensively published, the following table summarizes typical conditions and outcomes for the Suzuki coupling of structurally analogous compounds, such as 3-amino-6-chloropyridazine. These examples provide a strong foundation for reaction optimization. Yields are highly dependent on the specific boronic acid used, with electron-donating groups on the boronic acid often leading to higher yields.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 12 | Good[1] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | ~85 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 12 | Good[1] |

| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | ~70 |

| 5 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O | 100 | 12 | ~75 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | ~80 |

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.

Protocol 1: Conventional Heating Method

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)[2]

-

1,4-Dioxane and degassed Water (4:1 v/v)[2]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure the removal of oxygen.[1]

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 equiv). Then, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.[1][2] The mixture will likely be a suspension.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1] The optimal temperature may vary depending on the specific substrates and catalyst used.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[1]

-

Workup: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).[1]

-

Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure 6-aryl-N-methylpyridazin-3-amine derivative.[1]

Protocol 2: Microwave-Assisted Method

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)[2]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv)[2]

-

Solvent such as 1,4-dioxane/water (4:1) or DMF[2]

-

Microwave vial with a stir bar

Procedure:

-

Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[2]

-

Solvent Addition: Add the chosen degassed solvent system to the vial.[2]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[2]

-

Workup and Purification: After the reaction is complete, cool the vial to room temperature. Work up and purify the product as described in the conventional heating protocol.[2]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

This diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction.

Caption: A typical experimental workflow for Suzuki coupling reactions.

Application in Drug Discovery: Targeting the JAK-STAT Signaling Pathway

Derivatives of 6-aryl-N-methylpyridazin-3-amine have shown potential as inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[3][4] TYK2 is a key component of the JAK-STAT signaling pathway, which is crucial for mediating the response to various cytokines involved in autoimmune and inflammatory diseases.[4] Allosteric inhibition of the TYK2 pseudokinase domain is a promising therapeutic strategy.[4]

Caption: Inhibition of the JAK-STAT pathway by a TYK2 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-N-methylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. The pyridazine scaffold is a key heterocyclic motif present in numerous biologically active compounds, and the ability to functionalize it through C-N bond formation is of significant interest in drug discovery and development.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 6-Bromo-N-methylpyridazin-3-amine with various primary and secondary amines. The methodologies described herein are based on established procedures for structurally similar heteroaromatic compounds and serve as a robust starting point for reaction optimization.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl bromide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to afford the desired N-substituted pyridazinamine and regenerate the active palladium(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following tables summarize typical reaction conditions and yields for analogous reactions with structurally similar bromopyridine and chloropyridazine derivatives. This data provides a strong foundation for the optimization of the amination of the target substrate.

Table 1: Buchwald-Hartwig Amination with Aromatic Amines (e.g., Anilines)

| Parameter | Condition | Notes |

| Palladium Precatalyst | Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%) | Pre-catalysts can also be utilized. |

| Ligand | Xantphos (2-5 mol%) or BINAP (2-5 mol%) | Bulky biarylphosphine ligands are often effective. |

| Base | Cs₂CO₃ (1.5-2.0 equiv.) or K₂CO₃ (2.0 equiv.) | Carbonate bases are generally well-tolerated.[1] |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed solvents are crucial. |

| Temperature | 80-110 °C | Reaction progress should be monitored by TLC or LC-MS. |

| Reaction Time | 12-24 hours | Varies depending on the reactivity of the aniline. |

| Typical Yield | 70-95% | Highly dependent on the specific substrates and conditions. |

Table 2: Buchwald-Hartwig Amination with Aliphatic Amines (e.g., Alkylamines, Cyclic Amines)

| Parameter | Condition | Notes |

| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Pre-catalysts can also be used. |

| Ligand | RuPhos (4-10 mol%) or BrettPhos (4-10 mol%) | Ligands tailored for aliphatic amines can improve yields.[1] |

| Base | NaOtBu (1.5-2.0 equiv.) or K₃PO₄ (2.0 equiv.) | Stronger bases are often required for less nucleophilic amines.[1] |

| Solvent | Toluene or Tetrahydrofuran (THF) | Solvent choice can influence reaction rate and solubility. |

| Temperature | 60-100 °C | Lower temperatures may be sufficient for reactive amines. |

| Reaction Time | 8-18 hours | Generally faster than with many aromatic amines. |

| Typical Yield | 65-90% | Steric hindrance on the amine can affect the yield. |

Experimental Protocols

The following are representative protocols for the Buchwald-Hartwig amination of this compound. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: Amination with an Aromatic Amine (e.g., 4-Methoxyaniline)

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyaniline (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

Xantphos (4 mol%)

-

Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

-

Anhydrous, degassed Toluene

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a dry Schlenk flask, under an inert atmosphere, combine Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv).

-

Add this compound (1.0 equiv) and 4-methoxyaniline (1.2 equiv) to the flask.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add anhydrous, degassed toluene via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-N'-methylpyridazine-3,6-diamine.

Protocol 2: Amination with a Cyclic Aliphatic Amine (e.g., Morpholine)

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 3 mol%)

-

RuPhos (6 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.8 equiv)

-

Anhydrous, degassed Tetrahydrofuran (THF)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (3 mol%), RuPhos (6 mol%), and NaOtBu (1.8 equiv).

-

Add this compound (1.0 equiv) to the flask.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous, degassed THF via syringe.

-

Add morpholine (1.5 equiv) to the reaction mixture via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion (typically 8-16 hours), cool the reaction to room temperature.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-(6-(methylamino)pyridazin-3-yl)morpholine.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow for Buchwald-Hartwig Amination

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting

-

Low or No Conversion:

-

Catalyst/Ligand: The choice of ligand is critical. For electron-rich amines, bulkier, electron-rich ligands like XPhos or RuPhos may be beneficial. For less reactive amines, consider more active pre-catalysts.

-

Base: Ensure the base is strong enough and sufficiently soluble in the reaction medium. Sodium tert-butoxide is a common strong base, while cesium carbonate is a milder option that is often effective.

-

Solvent and Temperature: Ensure the solvent is anhydrous and properly degassed. Increasing the reaction temperature may improve conversion for less reactive substrates.

-

-

Side Reactions:

-

Hydrodehalogenation: This can occur if there is a source of hydrogen in the reaction. Ensure all reagents and solvents are dry.

-

Homocoupling of the Amine: This can be favored at higher temperatures or with certain catalyst systems. Optimization of the reaction conditions may be necessary.

-

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and highly adaptable method for the synthesis of a diverse range of N-substituted pyridazine derivatives. The protocols and data provided herein serve as a valuable starting point for researchers. Careful optimization of the catalyst system, base, and reaction conditions is essential to achieve high yields and purity for specific amine coupling partners, enabling the efficient synthesis of key intermediates for drug discovery and development.

References

Application Notes and Protocols: The Use of 6-Bromo-N-methylpyridazin-3-amine in the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and inflammatory diseases. The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the hinge-binding interactions of ATP in the kinase domain.[1][2] Among pyridazine-based building blocks, 6-Bromo-N-methylpyridazin-3-amine serves as a versatile intermediate for the synthesis of a diverse range of kinase inhibitors. The bromine atom at the 6-position provides a reactive handle for introducing various aryl and heteroaryl substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the fine-tuning of inhibitor potency and selectivity.[1] The N-methylamino group at the 3-position can act as a key hydrogen bond donor, further anchoring the molecule within the ATP-binding pocket of the target kinase.

This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in the synthesis of kinase inhibitors targeting various signaling pathways, including those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Data Presentation: In Vitro Activity of Pyridazine-Based Kinase Inhibitors

The following table summarizes the in vitro biological activity of selected kinase inhibitors synthesized from 6-substituted pyridazine precursors. This data highlights the potential of the pyridazine scaffold in achieving high potency against various kinase targets.

| Compound ID | 6-Substituent | Target Kinase | IC50 (nM) | Notes | Reference |

| Derivative A | Thienyl | KDR (VEGFR-2) | 19 | Optimized from a screening lead, demonstrating the importance of the heteroaryl substituent. | [1] |

| Derivative B | 4-Fluorophenyl | JNK1 | - | Identified as a key pharmacophore in the design of JNK1 inhibitors. | [1] |

| Compound 11m | Methyltetrahydropyran | CDK2 | 20.1 | Displayed submicromolar anti-proliferative activity against T-47D and MDA-MB-231 breast cancer cell lines.[3] | [3] |

| Compound 11h | - | CDK2 | 43.8 | Exhibited good inhibitory activity against CDK2. | |

| Compound 11l | - | CDK2 | 55.6 | Showed significant CDK2 inhibition. | |

| Compound O-10 | Macrocyclic | ALK (wild-type) | 2.6 | Effective against multiple resistant mutants of ALK.[4] | [4] |

| Compound O-10 | Macrocyclic | ALK (G1202R mutant) | 6.4 | Demonstrates potency against a common resistance mutation.[4] | [4] |

| Compound O-10 | Macrocyclic | ALK (L1196M/G1202R double mutant) | 23 | Active against lorlatinib-resistant double mutations.[4] | [4] |

| Compound 6 | Ethoxy aniline | VEGFR-2 | 60.83 | Showed potent in vitro and in vivo anti-hepatocellular carcinoma activity.[5][6] | [5][6] |

Experimental Protocols

The following protocols provide a general framework for the synthesis of kinase inhibitors using this compound as a starting material. The key transformation is a Suzuki-Miyaura cross-coupling reaction to introduce a desired substituent at the 6-position of the pyridazine ring.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 6-Aryl-N-methylpyridazin-3-amine derivatives.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water (4:1), toluene/water, DMF)

-

Round-bottom flask or microwave vial

-

Inert gas (Argon or Nitrogen)

-

Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure (Conventional Heating):

-

To a round-bottom flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-N-methylpyridazin-3-amine derivative.

Procedure (Microwave Irradiation):

-

In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the base (2.0 eq.), and the palladium catalyst.

-

Add the chosen solvent system and seal the vial.

-

Place the vial in the microwave reactor and heat the mixture to a set temperature (e.g., 120-150 °C) for 10-30 minutes.

-

After cooling, perform the workup and purification as described in the conventional heating protocol.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

-

Synthesized pyridazine derivative (dissolved in DMSO)

-

Recombinant protein kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF, or equivalent)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO and then further dilute in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to avoid solvent effects.

-

In a suitable microplate (e.g., 96-well or 384-well), add the kinase and its specific substrate to the assay buffer.

-

Add the serially diluted test compound or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

-

Incubate the plate at the optimal temperature (e.g., room temperature or 30 °C) for a specified period (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the general workflow for kinase inhibitor synthesis and a representative signaling pathway targeted by these compounds.

Caption: General workflow for the synthesis of kinase inhibitors.

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Derivatization of 6-Bromo-N-methylpyridazin-3-amine for Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. 6-Bromo-N-methylpyridazin-3-amine is a key building block for creating diverse chemical libraries. The presence of a bromine atom at the 6-position and a methylamino group at the 3-position provides two strategic vectors for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl substituents to explore the chemical space for drug discovery.

This document provides detailed protocols for the derivatization of this compound via two powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Key Derivatization Strategies

The primary strategies for derivatizing this compound involve palladium-catalyzed cross-coupling reactions at the C6 position. These methods are favored for their high functional group tolerance, good yields, and broad substrate scope.

-

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyridazine core and various aryl or heteroaryl boronic acids or esters[3]. This is a cornerstone technique for generating biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, replacing the bromine atom with a wide variety of primary or secondary amines[4][5]. This allows for the introduction of diverse amine-containing functionalities to modulate physicochemical properties and target interactions.

Illustrative Derivatization Workflow

The general workflow for the derivatization of this compound via palladium-catalyzed cross-coupling is outlined below.

Caption: General workflow for palladium-catalyzed derivatization.

Experimental Protocols

The following protocols are generalized starting points and may require optimization based on the specific coupling partners used. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques[6].

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation at the C6 position using an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[7]

-

Anhydrous solvents and reagents

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas (repeat 3 times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 90-110°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[3].

-

Upon completion (typically 12-24 hours), cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-N-methylpyridazin-3-amine derivative.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation at the C6 position using a representative amine.

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., morpholine, aniline, or a primary alkylamine) (1.2 eq)

-

Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[6]

-

Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq)[6]

-

Anhydrous Toluene or Dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

-

Add the this compound and the chosen amine.

-

Add the anhydrous solvent.

-

Seal the flask and heat the reaction mixture to 80-100°C with stirring[6].

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Add diethyl ether or ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

-

Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure[6].

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 6-amino-N-methylpyridazin-3-amine derivative.

Data Presentation: Illustrative Biological Activity

Derivatization of the this compound scaffold can lead to compounds with potent biological activity. The table below presents hypothetical, yet representative, data for a series of derivatives tested for kinase inhibitory activity, a common target for pyridazine-based compounds[8].

| Compound ID | R-Group at C6 Position | Target Kinase | IC₅₀ (nM) |

| Parent | -Br | VEGFR-2 | >10,000 |

| PDZ-001 | 4-Fluorophenyl | VEGFR-2 | 150 |

| PDZ-002 | 3-Methoxyphenyl | VEGFR-2 | 275 |

| PDZ-003 | Morpholin-4-yl | VEGFR-2 | 85 |

| PDZ-004 | Piperidin-1-yl | VEGFR-2 | 110 |

| PDZ-005 | 4-Methylphenyl | JNK1 | 320 |

| PDZ-006 | Thiophen-2-yl | JNK1 | 450 |

Data is for illustrative purposes only.

Medicinal Chemistry Context and Signaling Pathways

Pyridazine derivatives are known to modulate various cellular signaling pathways critical in diseases like cancer[1][8]. One of the key mechanisms is the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis[8]. By derivatizing the C6 position of the pyridazine core, medicinal chemists can optimize interactions within the ATP-binding pocket of these kinases, leading to potent inhibition.

Caption: Inhibition of the VEGFR-2 signaling pathway.

By systematically applying the derivatization protocols described, researchers can generate novel libraries of 6-substituted N-methylpyridazin-3-amines for screening against a variety of biological targets, ultimately advancing the discovery of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. sarpublication.com [sarpublication.com]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for 6-Bromo-N-methylpyridazin-3-amine in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine core is a prominent heterocyclic scaffold in the development of novel agrochemicals due to its versatile biological activities.[1][2][3] Derivatives of pyridazine have been successfully developed as herbicides, insecticides, and fungicides, demonstrating a wide range of modes of action.[1][2][3] 6-Bromo-N-methylpyridazin-3-amine represents a key building block for the synthesis of new pyridazine-based agrochemicals. The presence of a bromine atom at the 6-position allows for further chemical modifications, such as cross-coupling reactions, to introduce diverse substituents and explore structure-activity relationships (SAR). The N-methylamino group at the 3-position can also be modified or may play a crucial role in the molecule's interaction with its biological target. This document provides an overview of the potential applications of this compound in agrochemical research, based on the activities of related pyridazine derivatives, and includes detailed protocols for synthesis and biological screening.

Potential Agrochemical Applications

Herbicidal Applications

Pyridazine derivatives are known to exhibit herbicidal activity through various mechanisms of action. One notable example is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[1] Norflurazon is a commercial pyridazine herbicide that acts as a PDS inhibitor.[1] Another target for pyridazine-based herbicides is protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll biosynthesis.

Potential Mechanism of Action: By modifying the this compound scaffold, it is plausible to design novel herbicides targeting these or other essential plant enzymes. The N-methylpyridazin-3-amine moiety could be explored as a key pharmacophore for interaction with the target protein.

Insecticidal Applications

Recent advancements have highlighted the potential of pyridazine derivatives as potent insecticides. A novel class of insecticides, the pyridazine pyrazolecarboxamides (PPCs), has been developed with a unique mode of action. Dimpropyridaz, a representative of this class, acts as a chordotonal organ modulator, disrupting the function of these sensory organs in insects. This mechanism is distinct from many existing insecticides, making PPCs valuable tools for resistance management. Other pyridazine derivatives, such as [6-(3-pyridyl)pyridazin-3-yl]amides, have shown significant aphicidal properties.

Potential Mechanism of Action: this compound can serve as a starting material for the synthesis of novel insecticides. The N-methylamino group could be a key element for binding to the target site, while the bromo-substituent provides a handle for introducing structural diversity to optimize insecticidal potency and spectrum.

Fungicidal Applications

The pyridazine scaffold is also present in molecules with fungicidal properties. Various derivatives have been synthesized and shown to be effective against a range of plant pathogenic fungi. For some pyrimidine-based fungicides, the mode of action involves the inhibition of the mitochondrial electron transport chain, specifically targeting NADH oxidoreductase in complex I.

Potential Mechanism of Action: Derivatives of this compound could be designed to target fungal cellular respiration or other vital processes. The pyridazine ring system can act as a bioisostere for other aromatic systems known to be active in fungicides, potentially leading to the discovery of new fungicidal compounds with improved properties.

Quantitative Data of Related Pyridazine Derivatives

The following tables summarize the biological activity of various pyridazine derivatives from the literature to provide a reference for the potential efficacy of compounds derived from this compound.

Table 1: Herbicidal Activity of Pyridazine Derivatives

| Compound Class | Target Weed | Activity | Reference |